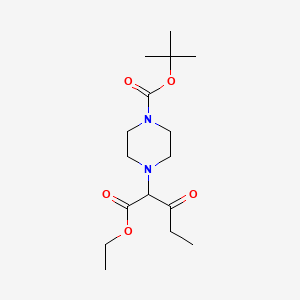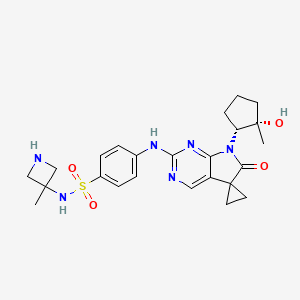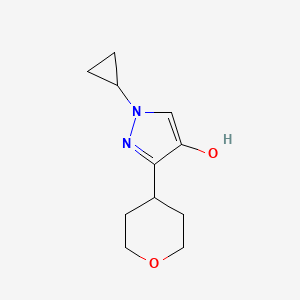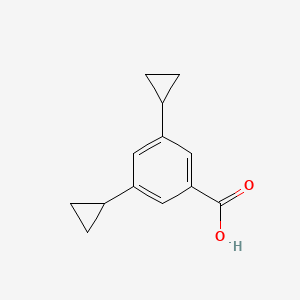
4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-methanol is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further substituted with a methyl group and a methanol moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-methanol typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to methylation and subsequent reduction to yield the final product. The reaction conditions often involve the use of catalysts such as palladium or platinum, and solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
化学反応の分析
Types of Reactions
4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups such as nitro, amino, or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxaldehyde, while reduction could produce 4-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-amine.
科学的研究の応用
4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-methanol involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing inflammation. Additionally, it can interact with neurotransmitter receptors in the brain, influencing neurological functions.
類似化合物との比較
Similar Compounds
4-(4-Fluorophenyl)-1H-pyrazole-3-methanol: Lacks the methyl group present in 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-methanol.
4-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-methanol: Contains a chlorine atom instead of a fluorine atom.
4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-amine: Has an amine group instead of a methanol moiety.
Uniqueness
The presence of the fluorophenyl group and the specific substitution pattern in this compound imparts unique chemical and biological properties to the compound. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
分子式 |
C11H11FN2O |
|---|---|
分子量 |
206.22 g/mol |
IUPAC名 |
[4-(4-fluorophenyl)-1-methylpyrazol-3-yl]methanol |
InChI |
InChI=1S/C11H11FN2O/c1-14-6-10(11(7-15)13-14)8-2-4-9(12)5-3-8/h2-6,15H,7H2,1H3 |
InChIキー |
LCVNRKDBGFDLHZ-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)CO)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13923464.png)


![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(furan-2-yl)acetic acid](/img/structure/B13923482.png)




![6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13923517.png)



![1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)-](/img/structure/B13923542.png)
![6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13923552.png)
